molecular formula C13H14F3NO2 B2467625 Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate CAS No. 2121961-85-9

Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B2467625
CAS No.: 2121961-85-9
M. Wt: 273.255
InChI Key: QRSNVFCSVYHASP-UHFFFAOYSA-N
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Description

Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

The synthesis of Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline skeleton.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na) under specific conditions to introduce the trifluoromethyl group at the desired position.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups.

Scientific Research Applications

Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can be compared with other trifluoromethyl-containing compounds, such as:

    Trifluoromethylbenzene: Known for its use in pharmaceuticals and agrochemicals.

    Trifluoromethylpyridine: Used in the synthesis of various biologically active molecules.

    Trifluoromethylquinoline: Studied for its potential anticancer and antimicrobial properties.

The uniqueness of this compound lies in its tetrahydroisoquinoline core, which provides a distinct scaffold for drug design and other applications, differentiating it from other trifluoromethyl-containing compounds.

Properties

IUPAC Name

ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-2-19-12(18)10-7-17-6-9-8(10)4-3-5-11(9)13(14,15)16/h3-5,10,17H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSNVFCSVYHASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC2=C1C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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